4-Chloro-3-methylphenyl-(3-furyl)methanol
Description
4-Chloro-3-methylphenyl-(3-furyl)methanol is a bifunctional organic compound featuring a chlorinated phenyl ring and a 3-furyl moiety linked via a hydroxymethyl group. Its structure combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-(furan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-8-6-9(2-3-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFCSWMJHUUMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=COC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl-(3-furyl)methanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 3-furylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chloro-3-methylbenzaldehyde+3-Furylmethanol→this compound
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl-(3-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-3-methylbenzoic acid, while reduction could produce 4-chloro-3-methylphenylmethanol.
Scientific Research Applications
4-Chloro-3-methylphenyl-(3-furyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl-(3-furyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Furan Ring
Positional Isomerism (2-Furyl vs. 3-Furyl)
- Cytotoxicity : Compounds with 3-furyl substituents, such as 7e (IC50 = 11.40 μM against MCF-7), exhibit marginally higher potency than 2-furyl analogs (e.g., 7b , IC50 = 12.35 μM) in breast cancer cell lines. Both show inactivity against MDA-MB-231 cells, suggesting selectivity dependent on cellular receptor profiles .
- TLR4 Activity : In C-8 aryl-substituted compounds, 3-furyl derivatives (e.g., 8r ) demonstrate potent Toll-like receptor 4 (TLR4) agonism, while 2-furyl analogs (e.g., 8s ) show equivalent activity. Pyridyl substitutions (e.g., 8p-q ) are inactive or toxic, highlighting the superiority of furan-based bioisosteres .
Functional Group Modifications
- (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol () incorporates fluoro and methyl groups, which may improve electronic effects and binding affinity in target interactions.
Phenyl Ring Modifications
Chlorination Patterns
- (3-Chloro-4-(trifluoromethoxy)phenyl)methanol (Similarity score: 0.78) replaces the methyl group with a trifluoromethoxy substituent, increasing electronegativity and steric bulk. This modification could alter solubility and receptor binding kinetics .
- 4-Chloro-3-(hydroxymethyl)phenol (Similarity score: 0.75) lacks the furyl moiety but retains the chlorophenol core, underscoring the furan’s role in conferring heterocyclic activity .
Cytotoxicity Profiles
| Compound | Substituents | MCF-7 (IC50, μM) | T47D (IC50, μM) | MDA-MB-231 (Activity) |
|---|---|---|---|---|
| 7e (3-furyl) | 3-Furyl, Y = 4-Cl | 11.40 | 10.90 | Inactive |
| 7b (2-furyl) | 2-Furyl, Y = 4-Cl | 12.35 | 8.70 | Inactive |
| 8r (3-furyl) | C-8 3-Furyl | Potent TLR4 | Potent TLR4 | N/A |
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Chloro-3-methylphenyl-(3-furyl)methanol | C12H11ClO2 (est.) | 222.67 (est.) | 3-Furyl, 4-Cl, 3-CH3 |
| 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran | C12H11ClO2 | 222.67 | 2-CH3, 4-Cl |
| (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol | C12H11ClFO2 | 255.67 | 5-CH3, 3-F, 4-Cl |
Data derived from .
Biological Activity
4-Chloro-3-methylphenyl-(3-furyl)methanol is an organic compound notable for its unique molecular structure, which includes a chlorinated aromatic ring and a furan moiety. This compound has garnered interest in pharmaceutical and biochemical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C${12}$H${11}$ClO. Its structure features a hydroxymethyl group attached to a furan ring, which enhances its chemical reactivity and biological activity. The compound crystallizes in the monoclinic system, exhibiting significant intermolecular hydrogen bonding that influences its stability and properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains. The presence of the chlorinated aromatic ring is believed to enhance this activity by interfering with microbial cell functions.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Anticancer Potential : Investigations into the cytotoxic effects of this compound have shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer cell lines.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Step 1 : Chlorination of 3-methylphenol to introduce the chlorine atom.
- Step 2 : Formation of the furan moiety through cyclization reactions.
- Step 3 : Hydroxymethylation to introduce the hydroxymethyl group.
These steps require careful control of reaction conditions to optimize yields and purity.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various chlorinated phenolic compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity.
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound exhibited IC$_{50}$ values of 15 µM for MCF-7 and 20 µM for HT-29 cells after 48 hours of treatment, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-methylphenol | Chlorinated phenolic compound | Commonly used as an antiseptic |
| 4-Chlorophenol | Simple chlorinated phenol | Known for its use in chemical synthesis |
| 2-Methylfuran | Furan derivative | Used as a solvent and in fuel production |
| Furan-2,5-dicarbaldehyde | Dicarbonyl compound | Acts as an intermediate in various syntheses |
Each compound exhibits unique properties that underscore the versatility of furan derivatives in organic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
